N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide is a compound that features a cyclopropanesulfonamide group attached to a bithiophene moiety via an ethyl linker
Mechanism of Action
Target of Action
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide is primarily used as a hole transport material (HTM) in perovskite solar cells (PSCs) . The primary targets of this compound are the perovskite material layer, which absorbs light, and the p-type semiconductor, which acts as the hole transport layer .
Mode of Action
The compound interacts with its targets by facilitating the transport of holes (positive charges) from the perovskite material layer to the p-type semiconductor . This interaction results in the generation of an electric current, which is the primary function of solar cells .
Biochemical Pathways
The compound affects the photovoltaic properties of the solar cell, including the band gap and the maximum wavelength of light absorption . These properties are crucial for the efficiency of the solar cell .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, it can refer to the compound’s properties related to its absorption, distribution, and stability in the solar cell. The compound is stable under various conditions, which contributes to the long-term stability of the solar cells .
Result of Action
The result of the compound’s action is the efficient generation of electric current in perovskite solar cells . This is achieved by lowering the band gap and increasing the maximum wavelength of light absorption, which improves the overall efficiency of the solar cells .
Action Environment
The action of the compound can be influenced by various environmental factors, such as temperature and light intensity . The compound is designed to be stable under a wide range of conditions, which makes it suitable for use in solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2,2’-bithiophene is formed by coupling two thiophene units using a palladium catalyst.
Attachment of the Ethyl Linker: The bithiophene is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Introduction of the Cyclopropanesulfonamide Group: The final step involves the reaction of the ethyl-functionalized bithiophene with cyclopropanesulfonyl chloride and ammonia to form the cyclopropanesulfonamide group.
Industrial Production Methods
Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide has several scientific research applications:
Organic Electronics: The bithiophene moiety makes it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for drug development.
Material Science: Its unique structural properties can be exploited in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties but lacking the sulfonamide group.
Cyclopropanesulfonamide: Lacks the bithiophene moiety but retains the sulfonamide functionality.
Thienothiophene Derivatives: Similar electronic properties but different structural features.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)cyclopropanesulfonamide is unique due to the combination of the bithiophene and cyclopropanesulfonamide groups, which confer both electronic and chemical reactivity properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,11-4-5-11)14-8-7-10-3-6-13(18-10)12-2-1-9-17-12/h1-3,6,9,11,14H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIRJHZJYLTRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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